2-Bromo-9-phenyl-9H-fluoren-9-ol
Overview
Description
2-Bromo-9-phenyl-9H-fluoren-9-ol is an organic compound with the molecular formula C19H13BrO. It is a white to light yellow powder or crystal with a melting point of 112-116°C . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and phenyl substituents, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol typically involves a two-step process :
Bromination of 9-phenylfluorene: 9-phenylfluorene is reacted with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under suitable conditions to introduce a bromine atom at the 2-position of the fluorene ring.
Chemical Reactions Analysis
2-Bromo-9-phenyl-9H-fluoren-9-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-Bromo-9-phenyl-9H-fluoren-9-ol has several applications in scientific research :
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and optoelectronic materials.
Material Science: The compound is used in the development of small molecule semiconductors and other materials for electronic applications.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study various biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-9-phenyl-9H-fluoren-9-ol depends on its specific application . In organic synthesis, it acts as a building block that undergoes various chemical transformations to form more complex structures. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparison with Similar Compounds
2-Bromo-9-phenyl-9H-fluoren-9-ol can be compared to other fluorene derivatives, such as 9-phenyl-9H-fluoren-9-ol and 2-bromo-9,9-diphenylfluorene . While these compounds share a common fluorene backbone, their substituents confer different chemical properties and reactivities. For example, 2-bromo-9,9-diphenylfluorene is used as an intermediate in the synthesis of optoelectronic materials, similar to this compound, but with different electronic properties due to the additional phenyl groups .
Properties
IUPAC Name |
2-bromo-9-phenylfluoren-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO/c20-14-10-11-16-15-8-4-5-9-17(15)19(21,18(16)12-14)13-6-2-1-3-7-13/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRNORJLPQYHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670204 | |
Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736928-22-6 | |
Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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